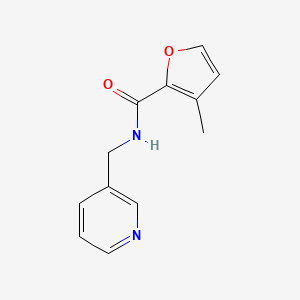

![molecular formula C9H6Cl2N2O B2368678 1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone CAS No. 1501700-62-4](/img/structure/B2368678.png)

1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone

カタログ番号 B2368678

CAS番号:

1501700-62-4

分子量: 229.06

InChIキー: WJBDBPXMEGLGKD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied due to its importance as a bioactive scaffold . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions .科学的研究の応用

1. Anticancer Agents via PI3Kα Inhibition

- Application Summary: Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed and synthesized for use as anticancer agents. They work by inhibiting phosphatidylinositol 3-kinase (PI3K), a lipid kinase that plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .

- Methods of Application: The compounds were synthesized and characterized by 1H NMR, 13C NMR, and HRMS spectra analyses . They were then tested in vitro against various tumor cell lines.

- Results: Most of the synthetic compounds showed submicromolar inhibitory activity against various tumor cell lines. One compound, referred to as 13k, was particularly potent, with IC50 values ranging from 0.09 μΜ to 0.43 μΜ against all the tested cell lines .

2. Synthesis of Imidazo[1,2-a]pyridines

- Application Summary: A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed. This method is reasonably fast, very clean, high yielding, simple to work up, and environmentally benign .

- Methods of Application: The method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

- Results: The method was found to be suitable under microwave irradiation and gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .

3. Antituberculosis Agents

- Application Summary: Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents. These compounds have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application: The compounds were synthesized and their activity against MDR-TB and XDR-TB was evaluated .

- Results: Some of the compounds exhibited potent activity against both MDR-TB and XDR-TB .

4. Antimicrobial and Antiviral Activities

- Application Summary: Pyridine compounds, including imidazo[1,2-a]pyridine derivatives, have been noted for their antimicrobial and antiviral activities .

- Methods of Application: The compounds were synthesized and their antimicrobial and antiviral activities were evaluated .

- Results: The compounds showed promising antimicrobial and antiviral activities .

5. Antituberculosis Agents

- Application Summary: Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents. These compounds have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application: The compounds were synthesized and their activity against MDR-TB and XDR-TB was evaluated .

- Results: Some of the compounds exhibited potent activity against both MDR-TB and XDR-TB .

6. Antimicrobial and Antiviral Activities

- Application Summary: Pyridine compounds, including imidazo[1,2-a]pyridine derivatives, have been noted for their antimicrobial and antiviral activities .

- Methods of Application: The compounds were synthesized and their antimicrobial and antiviral activities were evaluated .

- Results: The compounds showed promising antimicrobial and antiviral activities .

特性

IUPAC Name |

1-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-5(14)8-4-13-3-6(10)2-7(11)9(13)12-8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBDBPXMEGLGKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN2C=C(C=C(C2=N1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

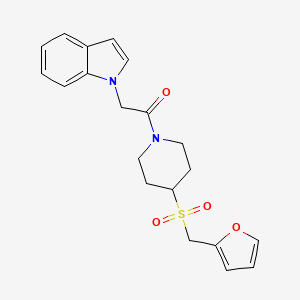

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)

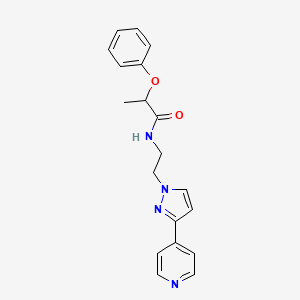

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368597.png)

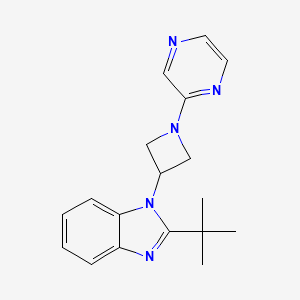

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide](/img/structure/B2368598.png)

![ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2368600.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2368602.png)

![N-Cyclopropyl-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2368604.png)

![N-benzyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2368607.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2368608.png)

![[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2368609.png)

![2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2368613.png)